molecular formula C12H14N4 B13952061 5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine

5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B13952061
M. Wt: 214.27 g/mol
InChI Key: MPTRYZXMIMSLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. It features a unique structure that includes both pyrrole and pyrazole rings, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylhydrazine with 2-methyl-1,3-butadiene under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific ring structure and the presence of both pyrrole and pyrazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

5-methyl-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C12H14N4/c1-15-7-10-11(8-15)14-16(12(10)13)9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3

InChI Key

MPTRYZXMIMSLSS-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(N(N=C2C1)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.